molecular formula C12H19N5 B5780947 N-butyl-N'-phenylimidodicarbonimidic diamide

N-butyl-N'-phenylimidodicarbonimidic diamide

Cat. No. B5780947
M. Wt: 233.31 g/mol
InChI Key: NZTHUSYYYNKQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N'-phenylimidodicarbonimidic diamide, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as chelators, which are molecules that can bind to metal ions and remove them from solution. BAPTA is particularly useful because it has a high affinity for calcium ions, which are important signaling molecules in cells.

Scientific Research Applications

BAPTA has a wide range of applications in scientific research. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and prevent them from activating downstream signaling pathways. BAPTA has also been used to study the role of calcium in various physiological processes, such as muscle contraction, neurotransmitter release, and gene expression. Additionally, BAPTA has been used to study the effects of calcium on cell proliferation, apoptosis, and differentiation.

Mechanism of Action

BAPTA works by binding to calcium ions and forming a stable complex that prevents them from interacting with downstream signaling molecules. This can lead to a variety of effects depending on the specific signaling pathway involved. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to the contractile machinery. Similarly, BAPTA can block neurotransmitter release by preventing calcium-dependent vesicle fusion.
Biochemical and Physiological Effects:
BAPTA has a number of biochemical and physiological effects that are dependent on the specific cell type and signaling pathway involved. In general, BAPTA can inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. BAPTA can also induce cell death in certain circumstances by disrupting calcium-dependent survival pathways. However, it is important to note that these effects are highly dependent on the concentration and duration of BAPTA exposure, as well as the specific cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

BAPTA has several advantages for lab experiments. It is a highly selective chelator that can be used to study the role of calcium in specific signaling pathways. It is also relatively easy to use and can be applied to cells or tissues in a variety of ways, such as through microinjection or electroporation. However, there are also limitations to using BAPTA in lab experiments. For example, BAPTA can be toxic to cells at high concentrations, and it can also affect other metal ions besides calcium if used at high concentrations or for prolonged periods of time.

Future Directions

There are several future directions for research involving BAPTA. One area of interest is the development of new chelators with improved selectivity and sensitivity for calcium ions. Another area of interest is the use of BAPTA in combination with other drugs or treatments to enhance its therapeutic potential. Additionally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative disorders, which could lead to new applications for BAPTA in the future.

Synthesis Methods

BAPTA can be synthesized using a variety of methods, but the most common one involves the reaction of two molecules of iminodiacetic acid with one molecule of butylamine and one molecule of phenylisocyanate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using chromatography.

properties

IUPAC Name

(1E)-1-[amino(anilino)methylidene]-2-butylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-3-9-15-11(13)17-12(14)16-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H5,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTHUSYYYNKQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN=C(N)/N=C(\N)/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N'-phenylimidodicarbonimidic diamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.